8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride
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Overview
Description
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is a complex organic compound that features both quinoline and naphthalene moieties. The presence of these two aromatic systems makes it a compound of interest in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with naphthalene-1-carboxylic acid under acidic conditions. This reaction is often facilitated by catalysts such as phosphorus trichloride or other dehydrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, inhibiting replication and transcription processes.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline moiety but lacks the naphthalene component.
Naphthalene-1-carboxylic acid: Contains the naphthalene moiety but lacks the quinoline component.
Uniqueness
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is unique due to the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This dual aromatic system enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
93272-81-2 |
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Molecular Formula |
C21H14ClNO3 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
8-(quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H13NO3.ClH/c23-20(18-12-11-13-5-1-2-10-17(13)22-18)15-8-3-6-14-7-4-9-16(19(14)15)21(24)25;/h1-12H,(H,24,25);1H |
InChI Key |
OXEBXAMKTKYJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC4=C3C(=CC=C4)C(=O)O.Cl |
Origin of Product |
United States |
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